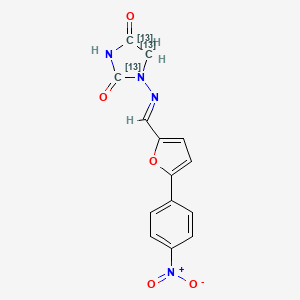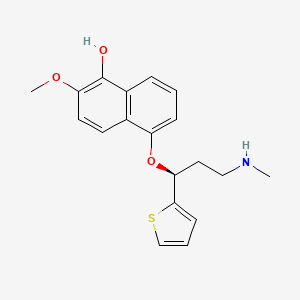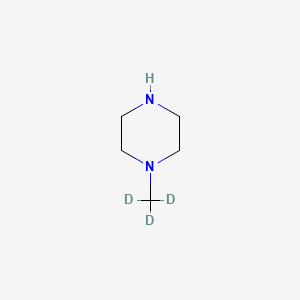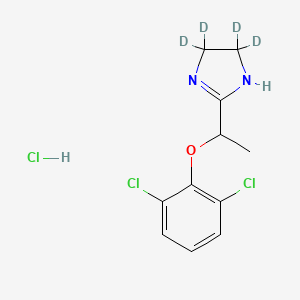
Lofexidine-d4 Hydrochloride
Vue d'ensemble
Description
Lofexidine-d4 Hydrochloride is the deuterium labeled version of Lofexidine Hydrochloride . It is a selective α2-receptor agonist, commonly used to alleviate the physical symptoms of heroin and other types of opioid withdrawal . It is a white or almost white crystalline solid that can dissolve in water .
Molecular Structure Analysis
The molecular formula of Lofexidine-d4 Hydrochloride is C11 2H4 H8 Cl2 N2 . Its molecular weight is 247.16 .Physical And Chemical Properties Analysis
Lofexidine-d4 Hydrochloride is a white or almost white crystalline solid that can dissolve in water . Its molecular weight is 247.16 .Applications De Recherche Scientifique
1. Efficacy in Opioid Withdrawal
Lofexidine hydrochloride has been widely studied for its efficacy in treating opioid withdrawal symptoms. It acts as an alpha-2-adrenergic receptor agonist, providing better efficacy than placebo in reducing opioid withdrawal symptoms, with less reported hypotension compared to clonidine (Gorodetzky et al., 2017).
2. Receptor Binding Profile
The receptor binding profile of lofexidine differs from clonidine, another alpha-2 adrenoceptor agonist. This difference in receptor affinity contributes to its unique clinical attributes and effectiveness in mitigating withdrawal symptoms (Raffa et al., 2019).
3. Synthesis and Pharmacokinetics
Research on the synthesis of lofexidine, including its d4 forms, has been conducted to enable pharmacokinetic studies and understand the differential in vivo metabolism of its enantiomers. These studies are crucial for the development and effective use of the drug in clinical settings (Vartak et al., 2009).
4. Comparison with Other Treatments
Several studies have compared lofexidine with other treatments for opioid withdrawal. It has shown similar efficacy to other treatments, like methadone and buprenorphine, with a better side effects profile (Rehman et al., 2019).
5. Non-Opioid Alternative for Opioid Withdrawal
Lofexidine is considered a useful non-opioid alternative for treating opioid withdrawal symptoms. Its role as a non-opioid medication provides a significant advantage in opioid withdrawal management (Yu et al., 2008).
6. Effects on Cardiac Repolarization
Studies on the safety of lofexidine, including its effects on cardiac repolarization during opioid withdrawal treatment, have been conducted. These are important for understanding the cardiovascular safety profile of the drug (Darpö et al., 2019).
7. Safety and Side Effects
Lofexidine's safety and side effects have been thoroughly evaluated, especially in comparison to clonidine. This includes assessing the severity and incidence of adverse effects such as hypotension and bradycardia (Kuszmaul et al., 2019).
Safety And Hazards
Orientations Futures
Lofexidine is indicated for mitigation of symptoms associated with acute withdrawal from opioids and for facilitation of the completion of opioid discontinuation treatment . It is the first non-opioid medication for the symptomatic management of opioid discontinuation . The FDA will continue to encourage the innovation and development of therapies to help those suffering from opioid addiction transition to lives of sobriety .
Relevant Papers Several papers have been published on Lofexidine. One paper discusses the role of Lofexidine in the management of opioid withdrawal . Another paper provides the full prescribing information for Lofexidine . These papers provide valuable insights into the use and effects of Lofexidine.
Propriétés
IUPAC Name |
4,4,5,5-tetradeuterio-2-[1-(2,6-dichlorophenoxy)ethyl]-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O.ClH/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13;/h2-4,7H,5-6H2,1H3,(H,14,15);1H/i5D2,6D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWHMKBNNNZGHF-NXMSQKFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N=C(N1)C(C)OC2=C(C=CC=C2Cl)Cl)([2H])[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20724574 | |
| Record name | 2-[1-(2,6-Dichlorophenoxy)ethyl](4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20724574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lofexidine-d4 Hydrochloride | |
CAS RN |
78302-26-8 | |
| Record name | 2-[1-(2,6-Dichlorophenoxy)ethyl](4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20724574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



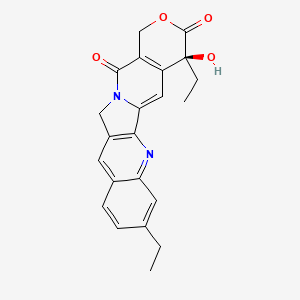
![Bicyclo[4.1.0]hepta-2,4-diene-7-carboxamide](/img/structure/B564412.png)
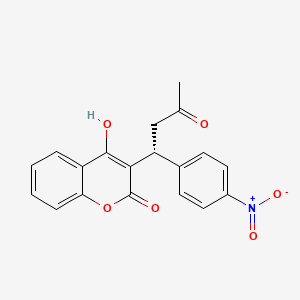
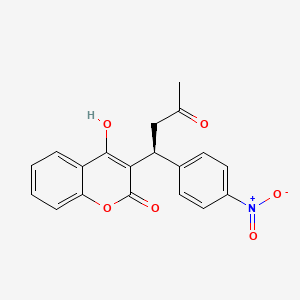
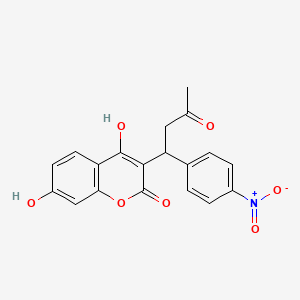
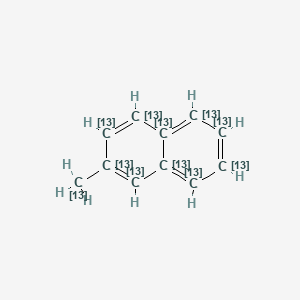
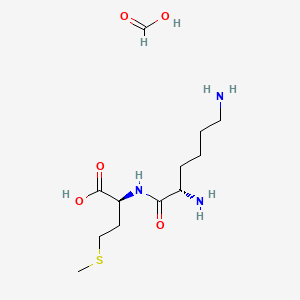
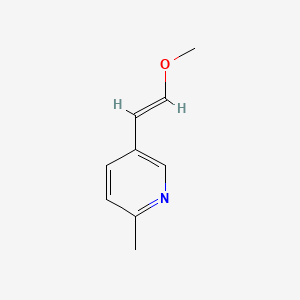
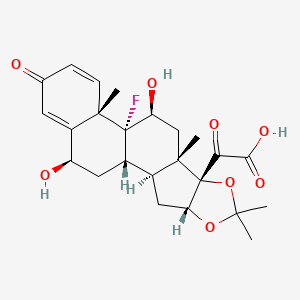

![1,2-Dihydropyrano[2,3-c]pyrazole-3,6-dione](/img/structure/B564429.png)
